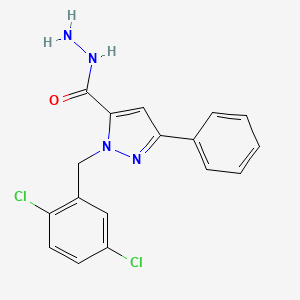
1-(2,5-Dichlorobenzyl)-3-phenyl-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dichlorobenzyl)-3-phenyl-1H-pyrazole-5-carbohydrazide is a synthetic organic compound characterized by its unique chemical structure, which includes a dichlorobenzyl group, a phenyl group, and a pyrazole ring
Preparation Methods
The synthesis of 1-(2,5-Dichlorobenzyl)-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Chloromethylation: The initial step involves the chloromethylation of p-dichlorobenzene to produce 2,5-dichlorobenzyl chloride.
Formation of Pyrazole Ring: The next step involves the reaction of 2,5-dichlorobenzyl chloride with hydrazine hydrate and phenylhydrazine to form the pyrazole ring.
Carbohydrazide Formation: Finally, the pyrazole intermediate is reacted with carbohydrazide under controlled conditions to yield the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
1-(2,5-Dichlorobenzyl)-3-phenyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,5-Dichlorobenzyl)-3-phenyl-1H-pyrazole-5-carbohydrazide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(2,5-Dichlorobenzyl)-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
1-(2,5-Dichlorobenzyl)-3-phenyl-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:
2,4-Dichlorobenzyl Alcohol: Known for its antiseptic properties and used in throat lozenges.
Amylmetacresol: Another antiseptic compound used in combination with dichlorobenzyl alcohol for treating throat infections.
Hexylresorcinol: An antiseptic and anesthetic compound used in various medicinal formulations.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties, making it a valuable compound for diverse scientific research applications.
Properties
Molecular Formula |
C17H14Cl2N4O |
|---|---|
Molecular Weight |
361.2 g/mol |
IUPAC Name |
2-[(2,5-dichlorophenyl)methyl]-5-phenylpyrazole-3-carbohydrazide |
InChI |
InChI=1S/C17H14Cl2N4O/c18-13-6-7-14(19)12(8-13)10-23-16(17(24)21-20)9-15(22-23)11-4-2-1-3-5-11/h1-9H,10,20H2,(H,21,24) |
InChI Key |
GRQPYDORTJKNSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)C(=O)NN)CC3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


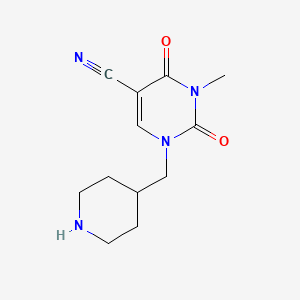
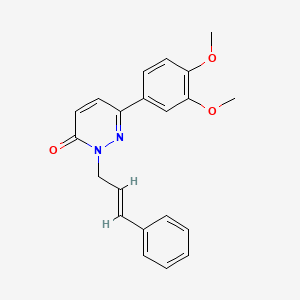
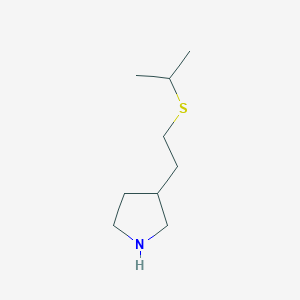
![1-((Methylamino)methyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B14877858.png)

![3-[(2E)-2-(3-phenylpropylidene)hydrazinyl]-1,2,4-triazin-5-ol](/img/structure/B14877870.png)
![N-(benzo[d]thiazol-2-yl)-5-(benzyloxy)-4-oxo-4H-pyran-2-carboxamide](/img/structure/B14877873.png)
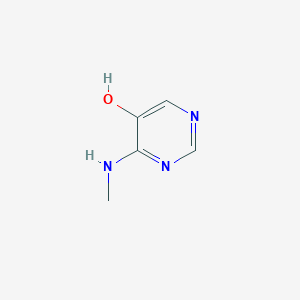
![N'-[(Z)-(3-methoxy-4-propoxyphenyl)methylidene]carbamohydrazonothioic acid](/img/structure/B14877888.png)
![(Z)-4-methoxy-N-(7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-ylidene)aniline](/img/structure/B14877890.png)
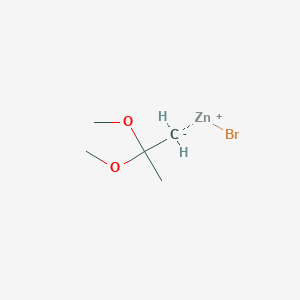
![N-[2-(2,4-dimethoxyphenyl)ethyl]-4-[(5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-yl)amino]benzamide](/img/structure/B14877898.png)
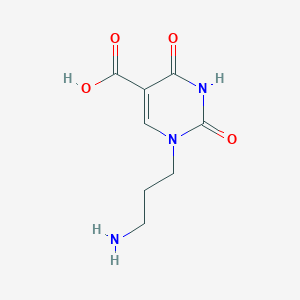
![N-{[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B14877910.png)
